CBP/p300-IN-19
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H27N3O3 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2,3-bis[4-(furan-3-yl)phenyl]-5-(piperidin-4-ylmethoxy)pyrazine |
InChI |
InChI=1S/C30H27N3O3/c1-5-24(6-2-22(1)26-11-15-34-19-26)29-30(25-7-3-23(4-8-25)27-12-16-35-20-27)33-28(17-32-29)36-18-21-9-13-31-14-10-21/h1-8,11-12,15-17,19-21,31H,9-10,13-14,18H2 |
InChI Key |
QLCHGDXZIUOABP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1COC2=CN=C(C(=N2)C3=CC=C(C=C3)C4=COC=C4)C5=CC=C(C=C5)C6=COC=C6 |
Origin of Product |
United States |
Molecular Mechanisms of Cbp/p300 in 19 Action
Direct Inhibition of CBP/p300 Histone Acetyltransferase Activity by CBP/p300-IN-19
This compound functions by directly targeting the catalytic HAT domain of CBP and p300. This inhibition prevents the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails and other protein substrates. thno.orgmdpi.com By doing so, it effectively curtails the primary enzymatic function of these co-activators.
The inhibition of CBP/p300 by compounds like this compound leads to a significant reduction in the acetylation of specific lysine residues on histone H3. Notably, CBP/p300 are the primary enzymes responsible for acetylating H3K18 and H3K27 (H3K18ac and H3K27ac). embopress.orgnih.gov Research has shown that deletion or inhibition of CBP/p300 can dramatically decrease the levels of H3K18ac and H3K27ac. embopress.orgnih.gov For instance, a related compound, CBP/p300-IN-20, was observed to cause a rapid, concentration-dependent decrease in H3K18 and H3K27 acetylation in COLO 320HSR cells, without affecting H3K9 acetylation or total H3 levels. medchemexpress.com In some cancer cell lines, this compound demonstrated a dose-dependent inhibition of H3K18, H3K9, and H3K27 acetylation.
The specificity of CBP and p300 for different lysine sites can vary. While both enzymes acetylate common residues on histone H3, such as H3K14, H3K18, and H3K23, their specificities can differ significantly. nih.gov For example, p300 has been shown to have a higher specificity for certain lysine residues compared to CBP under specific conditions. nih.gov Studies have also highlighted that while CBP/p300 are crucial for H3K18/27ac, other HATs like GCN5/PCAF are primarily responsible for H3K9ac. embopress.orgnih.gov
| Histone Mark | Effect of CBP/p300 Inhibition | Primary Enzyme(s) | Reference |
|---|---|---|---|
| H3K18ac | Decreased | CBP/p300 | embopress.orgnih.gov |
| H3K27ac | Decreased | CBP/p300 | embopress.orgnih.gov |
| H3K9ac | Largely Unaffected (by specific CBP/p300 inhibitors) | GCN5/PCAF | embopress.orgnih.govmedchemexpress.com |
Histone acetylation is a key epigenetic modification that generally leads to a more relaxed or "open" chromatin structure. ucl.ac.uk This decondensation of chromatin makes the DNA more accessible to the transcriptional machinery, thereby facilitating gene expression. ucl.ac.uk By inhibiting the HAT activity of CBP/p300, this compound prevents this acetylation-dependent chromatin relaxation. mdpi.com
However, the relationship between CBP/p300 activity, histone acetylation, and chromatin accessibility is complex. Some studies have surprisingly found that a significant reduction in H3K27ac due to p300 depletion or inhibition does not necessarily lead to a corresponding decrease in chromatin accessibility at those regions. nih.govbiorxiv.orgresearchgate.net This suggests that while histone acetylation is a hallmark of active regulatory elements, other factors may play a more dominant role in maintaining an open chromatin state in certain cellular contexts. nih.govbiorxiv.org
Modulation of Protein-Protein Interactions
CBP and p300 are large scaffold proteins that interact with a multitude of other proteins to regulate transcription. nih.gov CBP/p300 inhibitors can disrupt these critical interactions.
CBP and p300 each possess a bromodomain, a structural motif that recognizes and binds to acetylated lysine residues on histones and other proteins. nih.govnih.gov This interaction is important for anchoring CBP/p300 to chromatin at sites of active transcription. nih.govresearchgate.net Inhibitors that target the CBP/p300 bromodomain act as competitors for acetyl-lysine binding, thereby preventing the recruitment of CBP/p300 to chromatin. mdpi.comnih.gov This disruption of the "reader" function of the bromodomain is a key mechanism for many CBP/p300 inhibitors.
CBP and p300 are recruited to gene promoters and enhancers by DNA-bound transcription factors. thno.org They then act as a bridge, connecting these transcription factors to the basal transcriptional machinery, including RNA polymerase II. nih.govpnas.org By inhibiting CBP/p300, compounds like this compound can interfere with this recruitment process. This disruption prevents the assembly of the pre-initiation complex at gene regulatory elements, ultimately leading to transcriptional repression. Research indicates that the HAT activity of CBP/p300 is essential for the recruitment of RNA polymerase II to the target genes of nuclear receptors. embopress.org
Influence on Transcriptional Control
The multifaceted actions of this compound culminate in the modulation of transcriptional control. By directly inhibiting HAT activity and disrupting protein-protein interactions, the inhibitor effectively downregulates the expression of genes that are dependent on CBP/p300 for their activation. thno.orgmdpi.com
Downregulation of Oncogene Transcription
A primary mechanism of action for CBP/p300 inhibitors like this compound is the downregulation of oncogene transcription. mdpi.comthno.org CBP and p300 are often overexpressed in cancer cells and play a critical role in activating the transcription of genes that drive cancer cell proliferation, survival, and metastasis. mdpi.comthno.orgnih.gov
Key oncogenes whose transcription is suppressed by the inhibition of CBP/p300 include:
MYC: This is a critical oncogene in many cancers, including leukemia, lymphoma, and prostate cancer. thno.orgijbs.com Inhibition of CBP/p300 has been shown to reduce the expression of MYC and its target genes, leading to cell cycle arrest and reduced cancer cell growth. thno.orgnih.govijbs.com For instance, in CBP-deficient lung cancer cells, the suppression of p300 leads to decreased c-Myc expression. ijbs.com Similarly, in multiple myeloma, the inhibition of the CBP/p300 bromodomain represses the c-MYC gene, which is a target of the lymphocyte-specific transcription factor IRF4. mdpi.comnih.gov
IRF4: In multiple myeloma, CBP/p300 inhibition directly suppresses the transcription of Interferon Regulatory Factor 4 (IRF4), a transcription factor essential for the viability of myeloma cells. nih.govelifesciences.org This, in turn, leads to the repression of the IRF4 target gene, c-MYC. nih.govelifesciences.org
Androgen Receptor (AR) target genes: In castration-resistant prostate cancer, CBP and p300 coactivate the androgen receptor, leading to the transcription of oncogenes. thno.org Inhibition of CBP/p300 reduces the transcription of these AR target genes. thno.orgnih.gov
TAL1: In T-cell acute lymphoblastic leukemia, the recruitment of CBP can lead to the formation of a super-enhancer and overexpression of the TAL1 oncogene. thno.org
GATA1: In chronic myeloid leukemia and lymphoma, CBP/p300 bromodomain inhibition blocks the expression of the GATA1 oncogene. thno.orgnih.gov
The downregulation of these oncogenes is a direct consequence of reduced histone acetylation at their promoter and enhancer regions, which makes the chromatin less accessible to the transcriptional machinery. thno.org
Alteration of Enhancer and Super-Enhancer Activity
CBP and p300 are key regulators of enhancer and super-enhancer function. thno.orgnih.gove-century.us These regulatory elements are critical for the high-level expression of cell identity and oncogenes. thno.orge-century.us
The primary mechanism by which CBP/p300 activates enhancers and super-enhancers is through the acetylation of histone H3 at lysine 27 (H3K27ac), a hallmark of active enhancers. thno.orge-century.usresearchgate.net This acetylation event leads to a more open chromatin structure, facilitating the recruitment of other transcriptional machinery. nih.govresearchgate.net
Inhibition of CBP/p300 catalytic activity leads to:
Reduced H3K27ac at enhancers and super-enhancers: This results in the deactivation of these regulatory regions. nih.govelifesciences.org
Impaired recruitment of transcriptional machinery: The acetyltransferase activity of p300/CBP is essential for the recruitment of key components of the transcription machinery, such as TFIID and RNA Polymerase II, to enhancers. nih.gov
Suppression of enhancer-mediated gene transcription: By deactivating enhancers and super-enhancers, CBP/p300 inhibitors can effectively shut down the expression of the oncogenes they control. thno.orgnih.gove-century.us
Cbp/p300 in 19 in Preclinical Disease Models and Biological Pathways
Cancer Research Applications
The paralogous histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators involved in a multitude of signaling pathways implicated in cancer progression. Their inhibition has emerged as a promising therapeutic strategy. The small molecule A-485 is a potent and selective catalytic inhibitor of CBP/p300, and its applications in preclinical cancer research, particularly in prostate cancer, highlight its potential to disrupt key oncogenic signaling pathways.
Role in Androgen Receptor (AR) Signaling in Prostate Cancer Models
In prostate cancer, the androgen receptor (AR) is a primary driver of tumor growth and survival. CBP/p300 function as essential co-activators for AR, making them critical targets for therapeutic intervention, especially in castration-resistant prostate cancer (CRPC) where AR signaling remains active.
A-485 has been demonstrated to directly inhibit the co-activator function of CBP/p300 in the AR signaling cascade. In androgen-dependent prostate cancer cell lines, such as LNCaP-FGC, treatment with A-485 effectively curtails the transcriptional activity of AR. For instance, A-485 was shown to attenuate the dihydrotestosterone (B1667394) (DHT)-stimulated expression of the canonical AR target gene KLK3, which encodes the prostate-specific antigen (PSA). researchgate.netresearchgate.net This inhibition was found to be more potent than that of the AR antagonist enzalutamide. researchgate.net Mechanistically, A-485 inhibits the histone acetylation activity of CBP/p300, which is necessary for the transactivation of AR target genes. This is evidenced by the finding that A-485 treatment leads to a reduction in H3K27 acetylation (H3K27Ac) at the PSA gene enhancer, a key epigenetic mark for active enhancers. researchgate.net However, unlike direct AR antagonists, A-485 does not block the physical binding of the AR to chromatin, indicating that it specifically targets the downstream co-activator function of CBP/p300. researchgate.net
A critical oncogene often implicated in prostate cancer progression and therapy resistance is c-Myc. The expression of MYC can be driven by AR signaling. Research has shown that A-485 effectively inhibits the expression of MYC in prostate cancer cells. researchgate.net This effect is particularly relevant in castration-resistant models, such as 22Rv1 cells, which proliferate in the absence of androgens. In these androgen-depleted cells, A-485 treatment leads to a significant downregulation of MYC expression. researchgate.net The ability of A-485 to suppress both canonical AR targets and key oncogenes like MYC underscores its potential to overcome resistance mechanisms that rely on sustained AR signaling.
Table 1: Effect of A-485 on Androgen Receptor (AR) Target Gene Expression in Prostate Cancer Cells
| Cell Line | Treatment | Target Gene | Outcome | Reference |
|---|---|---|---|---|
| LNCaP-FGC | A-485 + DHT | KLK3 (PSA) | Attenuated mRNA Expression | researchgate.netresearchgate.net |
| LNCaP-FGC | A-485 + DHT | TMPRSS2 | Inhibited mRNA Expression | researchgate.net |
| LNCaP-FGC | A-485 + DHT | SLC45A3 | Inhibited mRNA Expression | researchgate.net |
| 22Rv1 (androgen-depleted) | A-485 | MYC | Inhibited mRNA Expression | researchgate.net |
Wnt/β-Catenin Pathway Modulation
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers. A central event in this pathway is the nuclear accumulation of β-catenin, which then partners with T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) transcription factors to drive the expression of target genes. This process is critically dependent on the recruitment of CBP and p300 as transcriptional co-activators.
The transcriptional activation by the β-catenin/TCF complex requires the recruitment of CBP/p300. nih.gov These co-activators facilitate transcription by acetylating histones, which remodels chromatin into a more open and accessible state, and by recruiting the basal transcription machinery. The interaction between β-catenin and CBP/p300 is therefore a critical node for Wnt pathway activation. As a catalytic inhibitor of CBP/p300, A-485 is positioned to disrupt the functional consequences of this interaction. By inhibiting the histone acetyltransferase activity of CBP/p300, A-485 prevents the necessary chromatin modifications required for the transcription of Wnt target genes, effectively uncoupling the nuclear accumulation of β-catenin from its transcriptional output.
By functionally inactivating the co-activator role of CBP/p300, inhibitors like A-485 are expected to suppress the expression of Wnt/β-catenin target genes that are crucial for cancer cell proliferation and survival. The Wnt pathway regulates a wide array of target genes, including those involved in cell cycle progression and metastasis, such as c-Myc and matrix metalloproteinases (MMPs). nih.gov The aberrant activation of this pathway is frequently associated with cancers of the colon, pancreas, and prostate. nih.gov Therefore, the inhibition of CBP/p300 by A-485 represents a therapeutic strategy to downregulate the oncogenic gene expression programs driven by dysregulated Wnt/β-catenin signaling.
Table 2: Key Proteins in Wnt/β-Catenin Pathway Targeted by CBP/p300 Inhibition | Protein Target | Role in Pathway | Consequence of CBP/p300 Inhibition | | :--- | :--- | :--- | | β-catenin | Nuclear co-activator | Binds to TCF/LEF; recruits CBP/p300 | Functional output is blocked | | CBP/p300 | Transcriptional Co-activator | Acetylates histones; recruits basal machinery | Inhibition prevents transcriptional activation | | TCF/LEF | DNA-binding Transcription Factor | Binds to Wnt-responsive elements on DNA | Target gene expression is repressed |
Hypoxia-Inducible Factor (HIF-1α) Pathway Regulation
The cellular response to low oxygen conditions, or hypoxia, is primarily mediated by the hypoxia-inducible factor 1-alpha (HIF-1α). HIF-1α is a transcription factor that, under hypoxic conditions, becomes stabilized and translocates to the nucleus, where it forms a complex with co-activators to initiate the transcription of genes that promote adaptation and survival in a low-oxygen environment. nih.govpnas.org
Interference with HIF-1α-CBP/p300 Interaction
The transcriptional activity of HIF-1α is critically dependent on its interaction with the co-activators CBP and p300. nih.govpnas.org Specifically, the C-terminal transactivation domain (CTAD) of HIF-1α binds to the cysteine/histidine-rich 1 (CH1) domain of CBP/p300. nih.gov This interaction is essential for the recruitment of the transcriptional machinery and subsequent gene expression.
Inhibitors like CBP/p300-IN-19 are designed to disrupt this crucial protein-protein interaction. By binding to CBP/p300, these inhibitors can prevent the association of HIF-1α, thereby blocking the formation of a functional transcriptional complex. nih.gov This mechanism effectively abrogates the ability of HIF-1α to drive the expression of its target genes, even when HIF-1α protein is stabilized under hypoxic conditions.
Implications for Hypoxia-Responsive Gene Induction (e.g., VEGF, Epo)
The interference with the HIF-1α-CBP/p300 interaction has significant downstream consequences for the expression of hypoxia-responsive genes. Two of the most well-characterized HIF-1α target genes are Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (Epo). pnas.orgpnas.org VEGF is a potent angiogenic factor that promotes the formation of new blood vessels, a process crucial for tumor growth and metastasis. pnas.org Epo is a hormone that stimulates the production of red blood cells.
By inhibiting the CBP/p300-HIF-1α interaction, compounds analogous to this compound have been shown to suppress the induction of these genes. This leads to a reduction in angiogenesis and may limit the oxygen and nutrient supply to tumors, thereby inhibiting their growth. The table below illustrates the expected effect of a CBP/p300 inhibitor on the expression of these key hypoxia-responsive genes based on preclinical studies with similar compounds.
| Gene | Function | Effect of CBP/p300 Inhibition |
|---|---|---|
| VEGF | Promotes angiogenesis | Downregulation |
| Epo | Stimulates erythropoiesis | Downregulation |
Modulation of p53 Pathway Activity
The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress, such as DNA damage. The activity of p53 is tightly regulated, in part, through post-translational modifications, including acetylation.
CBP and p300 are key enzymes responsible for the acetylation of p53. nih.govmdpi.com Acetylation of p53 on specific lysine (B10760008) residues enhances its stability and its DNA-binding affinity, thereby promoting the transcription of its target genes. mdpi.comresearchgate.net The negative regulator of p53, MDM2, can suppress this CBP/p300-mediated acetylation. nih.govduke.edu
By inhibiting the acetyltransferase activity of CBP/p300, compounds like this compound are expected to decrease the acetylation of p53. researchgate.net This reduction in p53 acetylation could lead to its destabilization and reduced transcriptional activity, thereby modulating the cellular response to stress. This mechanism suggests a complex role for CBP/p300 inhibitors in the context of p53 signaling, which may be dependent on the specific cellular context and the status of the p53 pathway in the cancer cells.
Synthetic Lethality Approaches in Cancer Models
Synthetic lethality is a concept in which the co-occurrence of two genetic events leads to cell death, whereas either event alone is viable. This approach has become a powerful strategy in cancer therapy, particularly for targeting tumors with specific genetic alterations.
Targeting CBP/p300 in SMARCB1-deficient Cancers
SMARCB1 (also known as INI1) is a core subunit of the SWI/SNF chromatin remodeling complex and acts as a tumor suppressor. nih.gov Loss-of-function mutations in SMARCB1 are the defining feature of several aggressive cancers, including malignant rhabdoid tumors. nih.gov
Recent studies have identified a synthetic lethal relationship between the loss of SMARCB1 and the inhibition of the paralogous proteins CBP and p300. nih.govresearchgate.net In SMARCB1-deficient cancer cells, there is an increased reliance on CBP/p300 for survival. Treatment with dual CBP/p300 inhibitors has been shown to selectively induce apoptosis in SMARCB1-deficient cancer cells while having minimal effect on SMARCB1-proficient cells. researchgate.netnih.gov This effect is mediated, at least in part, by the downregulation of the anti-apoptotic protein KREMEN2. researchgate.net The table below summarizes preclinical data for a representative CBP/p300 inhibitor, A-485, in SMARCB1-deficient cancer cell lines.
| SMARCB1-deficient Cell Line | Cancer Type | Effect of A-485 Treatment |
|---|---|---|
| JMU-RTK-2 | Malignant Rhabdoid Tumor | Decreased KREMEN2 mRNA expression |
| HS-ES-2R | Epithelioid Sarcoma | Decreased KREMEN2 mRNA expression |
| G402 | Malignant Rhabdoid Tumor | Decreased KREMEN2 mRNA expression |
| NEPS | Epithelioid Sarcoma | Decreased KREMEN2 mRNA expression |
Exploiting CREBBP Loss-of-Function Mutations
CREBBP, the gene encoding the CBP protein, is frequently mutated in various hematological malignancies and solid tumors. These mutations are often loss-of-function, leading to a deficiency in CBP activity. Cancer cells with CREBBP loss-of-function mutations become highly dependent on the paralog protein, p300, for their survival.
This dependency creates a synthetic lethal vulnerability that can be exploited by selective p300 inhibitors or dual CBP/p300 inhibitors. Inhibition of p300 in CREBBP-deficient cancer cells has been shown to induce cell cycle arrest and apoptosis. aacrjournals.org This synthetic lethal interaction has been demonstrated in various cancer models, including those for lymphoma and lung cancer. The table below presents representative data on the effect of the CBP/p300 inhibitor GNE-781 in a preclinical model of Acute Myeloid Leukemia (AML).
| Cancer Model | Genetic Background | Effect of GNE-781 Treatment |
|---|---|---|
| AML Xenograft Model | Not specified | Anti-tumor activity |
Effects on Specific Cancer Cell Lines and Tumor Growth Inhibition in Animal Models
The histone acetyltransferases (HATs) CBP and p300 are crucial regulators of gene expression, and their dysregulation is implicated in various cancers. Small molecule inhibitors targeting CBP/p300 have shown promise in preclinical cancer models by modulating the expression of key oncogenes. These inhibitors have demonstrated the ability to induce cell growth inhibition, cell death, and suppress tumor progression in vivo. nih.govthno.org
In hematological cancers, CBP/p300 play a significant role in the proliferation and survival of malignant cells. nih.gov Inhibition of CBP/p300 has emerged as a potential therapeutic strategy for various hematological malignancies.
In multiple myeloma , the enhancer lysine acetyltransferases CBP and p300 are considered compelling therapeutic targets. confex.com Preclinical models have shown promising activity with chemical inhibition of these factors. confex.com For instance, the CBP/p300 inhibitor CCS1477 has shown efficacy in preclinical models of multiple myeloma. nih.gov Furthermore, a potent tool compound, dCBP-1, which induces the degradation of both CBP and p300, has demonstrated promising effects in myeloma cell lines, inducing apoptosis within 48-72 hours of treatment. confex.com Myeloma cells are among the most sensitive to this compound across a large panel of cancer cell lines. confex.com These anti-myeloma effects are attributed, at least in part, to the rapid disruption of oncogenic transcriptional signaling networks driven by essential transcription factors like IRF4 and MYC. confex.com
In acute myeloid leukemia (AML) , CBP and p300 are implicated in leukemogenesis. core.ac.uknih.gov Pharmacological targeting of the catalytic activity of CBP and p300 has shown preclinical efficacy in many AML subtypes by inducing cell cycle arrest and apoptosis, while sparing normal hematopoietic progenitors. core.ac.uk Genetic experiments in murine models of leukemia have suggested a role for Cbp in both the induction and maintenance of AML. core.ac.uk Inhibition of CBP/p300's KAT activity suppresses the growth of multiple AML subtypes. core.ac.uk A selective small molecule inhibitor of CBP and p300 KAT activity, C646, has been shown to suppress the growth of various human AML cell lines. nih.gov This growth suppression is associated with the induction of cell-cycle arrest and apoptosis. nih.gov
In lymphoma , deleterious mutations in CBP/EP300 can convey synthetic lethality, making these proteins potential therapeutic targets. researchgate.net The oral p300/CBP inhibitor inobrodib (B606545) (CCS1477) has shown preclinical efficacy in lymphoma cell lines. researchgate.net
| Malignancy | Compound/Strategy | Key Findings in Preclinical Models | Reference |
|---|---|---|---|
| Multiple Myeloma | dCBP-1 (degrader) | Induces apoptosis in myeloma cell lines; disrupts IRF4 and MYC signaling. | confex.com |
| Acute Myeloid Leukemia (AML) | C646 (KAT inhibitor) | Induces cell cycle arrest and apoptosis; suppresses growth of multiple AML subtypes. | core.ac.uknih.gov |
| Lymphoma | Inobrodib (CCS1477) (Bromodomain inhibitor) | Demonstrates dose-dependent efficacy in xenograft models. | researchgate.net |
CBP/p300 are also implicated in the progression of various solid tumors, making them attractive targets for therapeutic intervention. nih.gov
In prostate and breast cancer , CBP/p300 are critical co-activators for androgen receptor (AR) and estrogen receptor (ER) signaling, respectively, which drive tumor growth. mdpi.com Inhibition of CBP/p300 is an emerging therapeutic strategy to block the transactivation activity of these hormone receptors. mdpi.com In castration-resistant prostate cancer, a CBP/p300 inhibitor was found to reduce androgen receptor coactivator function and androgen target gene transcription. nih.gov
In colorectal cancer (CRC) , the roles of CBP and p300 can be complex and sometimes contradictory. nih.gov Some studies suggest that high expression of CBP is associated with prolonged cancer-specific survival. nih.gov However, somatic mutations in the p300 gene have been identified in colon cancer. nih.gov Overexpression of p300 has been correlated with a poor prognosis in some studies of colorectal cancer. nih.gov
In other solid tumors, loss-of-function mutations in the CBP/CREBBP gene are found in various types, including lung, bladder, and gastric cancers . aacrjournals.org In CBP-deficient lung cancer cells, inhibition of the p300 HAT activity has been shown to specifically suppress their growth in vitro and in vivo. aacrjournals.org A small-molecule compound, CYD19, which acts as a CBP/p300-Snail interaction inhibitor, has demonstrated the ability to suppress tumor growth and metastasis in aggressive cancer cells by promoting the degradation of the Snail protein. nih.govresearchgate.net
| Tumor Type | Compound/Strategy | Key Findings in Preclinical Models | Reference |
|---|---|---|---|
| Prostate Cancer | CBP/p300 inhibitors | Inhibit AR signaling and tumor growth. | mdpi.com |
| Breast Cancer | CBP/p300 inhibitors | Potential to inhibit ER signaling. | mdpi.com |
| CBP-deficient Lung Cancer | C646 (p300-HAT inhibitor) | Specifically suppresses the growth of CBP-deficient cancer cells. | aacrjournals.org |
| Aggressive Cancers (general) | CYD19 (CBP/p300-Snail inhibitor) | Disrupts Snail interaction, promoting its degradation and suppressing tumor growth and metastasis. | nih.gov |
Roles in Other Biological Contexts
Stem Cell Differentiation and Pluripotency
CBP and p300 play indispensable, yet distinct, roles in hematopoietic stem cell (HSC) self-renewal and differentiation. pnas.org A full dose of CBP is crucial for HSC self-renewal, while p300 is essential for proper hematopoietic differentiation. pnas.org In mouse embryonic stem cells (ESCs), the histone acetyltransferase (HAT) activity of p300/CBP is essential for both pluripotency and differentiation. le.ac.uk Inhibition of p300/CBP's catalytic activity leads to a reduction in the growth of ESCs and a robust downregulation of pluripotency genes such as Oct4, Nanog, and Sox2. le.ac.uk
Disrupting the interaction between CBP and β-catenin can activate differentiation in stem and progenitor cells, including human pluripotent stem cells. nih.gov Conversely, direct inhibition of the p300/β-catenin interaction has been shown to maintain the pluripotency of human pluripotent stem cells and mouse embryonic stem cells. mdpi.com In the context of neural stem cells (NSCs), CBP and p300 are not individually essential for maintenance and proliferation, but their combined absence severely compromises cell division. mdpi.com The absence of either protein impairs the differentiation of NSCs into neuronal and astrocytic lineages, highlighting their unique and non-redundant roles in neural development. mdpi.commdpi.com
DNA Replication Checkpoint and DNA Repair Mechanisms
CBP and p300 are involved in the DNA damage response (DDR), contributing to genome stability by fine-tuning the functions of DNA damage signaling and DNA repair factors. nih.gov They can acetylate various factors involved in different DNA repair pathways.
In Nucleotide Excision Repair (NER), CBP and p300 have been shown to acetylate Proliferating Cell Nuclear Antigen (PCNA). nih.gov This acetylation, occurring at specific lysine residues, promotes the removal of chromatin-bound PCNA and its degradation during NER. nih.gov Mutations that prevent PCNA acetylation lead to impaired DNA replication and repair, and increased sensitivity to UV radiation. nih.gov
CBP and p300 also interact with and acetylate factors in the Base Excision Repair (BER) pathway, such as Thymine DNA Glycosylase (TDG). The interaction between CBP/p300 and TDG influences both gene transcription and DNA repair. nih.gov
Immune Response Modulation (e.g., T regulatory cells, myeloid-derived suppressor cells)
CBP and p300 are key regulators of immune responses, influencing the differentiation and function of various immune cells. nih.gov
Regulatory T cells (Tregs) , which are immunosuppressive, are significantly influenced by CBP/p300 activity. nih.govaacrjournals.org CBP and p300 drive the differentiation of Tregs through both transcriptional and non-transcriptional mechanisms. nih.govaacrjournals.org The combined deletion of CBP and p300 in Tregs leads to fatal autoimmunity in mice, indicating their indispensable role in controlling Treg development and function. nih.gov Inhibition of the CBP/p300 bromodomain can hinder Treg differentiation and function, which can be a strategy to enhance anti-tumor immune responses. nih.gov
Vascular Smooth Muscle Plasticity
Extensive research into the roles of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 in vascular smooth muscle cell (VSMC) plasticity has revealed distinct and often opposing functions in regulating the cellular phenotype. This plasticity, characterized by a switch from a quiescent, contractile state to a proliferative, synthetic state, is a key process in the development of vascular diseases such as atherosclerosis and restenosis following arterial injury.
While the specific chemical inhibitor this compound has not been directly studied in published preclinical models of vascular smooth muscle plasticity, research utilizing genetic loss-of-function approaches provides a strong foundation for understanding the potential effects of such an inhibitor. Studies using inducible, smooth muscle-specific knockout mice for p300 (p300iKO) and CBP (CBPiKO) have been particularly illuminating.
Detailed Research Findings from Genetic Models
In preclinical models of arterial injury, the deletion of p300 and CBP in vascular smooth muscle cells has opposite effects on the development of neointimal hyperplasia, a hallmark of vessel restenosis. researchgate.netahajournals.org
p300 Knockout: Mice with a specific knockout of p300 in their smooth muscle cells (p300iKO) exhibited a significant increase in neointimal hyperplasia after femoral artery wire injury compared to control animals. researchgate.netahajournals.org This suggests that p300 normally functions to suppress the excessive proliferation of VSMCs that leads to neointima formation.
CBP Knockout: Conversely, mice with a targeted deletion of CBP in their smooth muscle cells (CBPiKO) were almost completely protected from developing neointimal hyperplasia following the same injury. researchgate.netahajournals.org This indicates that CBP plays a crucial role in promoting the pathological changes associated with vascular injury.
These opposing roles are rooted in their differential regulation of gene expression programs that control the VSMC phenotype. nih.govresearchgate.net
p300's Role in Maintaining a Contractile Phenotype: p300 promotes the expression of genes associated with the contractile, differentiated state of VSMCs. nih.govresearchgate.net It achieves this by increasing histone acetylation (specifically H3K9Ac and H3K27Ac) at the promoters of contractile genes, which leads to a more open chromatin structure and facilitates gene transcription. ahajournals.org Furthermore, p300 collaborates with the enzyme TET2 to enhance this differentiated state. nih.govahajournals.org
CBP's Role in Promoting a Synthetic Phenotype: In contrast, CBP is associated with the dedifferentiated, synthetic phenotype of VSMCs. nih.govresearchgate.net It inhibits the expression of contractile genes and promotes VSMC migration. nih.govresearchgate.net Mechanistically, CBP can recruit histone deacetylases (HDACs) to the promoters of contractile genes, leading to a more condensed chromatin state and reduced gene expression. nih.govahajournals.org
The table below summarizes the key findings from these genetic knockout studies.
| Model | Effect on Neointimal Hyperplasia after Injury | Effect on VSMC Phenotype | Key Molecular Interactions |
| p300iKO | Severe exacerbation | Promotes synthetic phenotype | Interacts with TET2 to maintain contractile gene expression nih.govahajournals.org |
| CBPiKO | Fully protected | Maintains contractile phenotype | Recruits HDACs to contractile gene promoters nih.govahajournals.org |
These findings highlight that while p300 and CBP are highly homologous proteins, they have non-redundant and antagonistic functions in the context of vascular smooth muscle cell plasticity. nih.govresearchgate.net Specifically, p300 acts to maintain the healthy, quiescent state of VSMCs, thereby protecting against pathological vascular remodeling. researchgate.netahajournals.org CBP, on the other hand, promotes the switch to a synthetic, proliferative state that contributes to vascular disease progression. researchgate.netahajournals.org This suggests that a selective inhibitor targeting CBP, or a dual inhibitor like this compound, could potentially mitigate the pathological processes driven by VSMC phenotypic switching. However, without direct experimental evidence using this compound, its precise effects remain to be determined.
Structure Activity Relationships Sar and Design Principles for Cbp/p300 Inhibitors in Research
Identification of Key Structural Features for HAT Domain Inhibition
The discovery of CBP/p300-IN-19, also known as compound 29, originated from the screening of a compound library which identified a novel 1,4-pyrazine chemotype as an inhibitor of the p300 HAT domain. nih.gov Initial hits, including compounds with a 1,4-pyrazine or related pyridine (B92270) core, showed inhibitory activity in the micromolar range. nih.gov Subsequent structure-activity relationship (SAR) studies were performed to optimize the potency of this new class of inhibitors.
The SAR exploration for this series revealed several key structural features crucial for potent inhibition of the p300/CBP HAT domain. The core scaffold consists of a central 1,4-pyrazine ring. Modifications at various positions on this ring and its substituents were systematically evaluated to determine their impact on inhibitory activity.
Key findings from the SAR studies that led to the development of this compound (compound 29) include:
The 1,4-Pyrazine Core: This heterocycle was identified as a novel and essential scaffold for p300 HAT inhibition. nih.gov
Substituents on the Pyrazine (B50134) Ring: The nature and position of groups attached to the pyrazine core were critical. Early compounds in the series demonstrated that specific substitution patterns were necessary for activity. nih.gov
Side Chain Modifications: The optimization process involved modifying the side chains attached to the core structure. For instance, the transition from initial hits to the more potent compound 29 involved strategic chemical alterations that improved interaction with the enzyme's active site. nih.gov Research on related inhibitors has shown that para-substitution on phenyl rings attached to a core scaffold is often more favorable than meta-substitution. nih.gov
The iterative process of chemical synthesis and biological testing culminated in compound 29 (this compound), which exhibited significantly improved potency. nih.gov Enzyme kinetics studies confirmed that compound 29 acts as a competitive inhibitor against the histone substrate, indicating it directly targets the HAT active site. nih.govresearchgate.net
Table 1: Structure-Activity Relationship (SAR) of 1,4-Pyrazine Derivatives This table is illustrative, based on the description of SAR studies leading to compound 29. Specific IC50 values for intermediate compounds are detailed in the source literature.
| Compound | Core Structure | Key Substitutions | p300 HAT IC50 | Comment |
|---|---|---|---|---|
| Initial Hit (e.g., Cmpd 1) | 1,4-Pyrazine | Initial configuration | ~5.7-62.6 µM | Identified as a novel p300 HAT inhibitor scaffold. nih.gov |
| Intermediate Analogs | 1,4-Pyrazine | Systematic modifications of side chains | Variable | Polar groups and smaller aromatic rings were found to be unfavorable at certain positions. nih.gov |
| This compound (Cmpd 29) | 1,4-Pyrazine | Optimized substitutions | 1.4 µM | Most potent compound in the series resulting from SAR studies. nih.gov |
Strategies for Enhancing Selectivity between CBP and p300
Achieving selectivity between the CBP and p300 paralogs is a major challenge in drug discovery. port.ac.uk These proteins share a high degree of structural similarity and sequence identity, particularly within their conserved functional domains. port.ac.uk The HAT domains of CBP and p300, for example, are highly homologous, making it difficult to design inhibitors that can differentiate between the two. nih.gov
This compound demonstrates the typical challenge associated with achieving paralog selectivity. While it is highly selective for the p300/CBP family over other HAT families like GNAT (e.g., PCAF) and MYST (e.g., Myst3), its activity against CBP and p300 is quite similar. nih.gov The reported IC50 values are 1.4 µM for p300 and 2.2 µM for CBP, indicating only a slight (~1.6-fold) preference for p300. nih.gov
Current research strategies to enhance selectivity often involve:
Targeting Less Conserved Regions: Exploiting subtle differences in amino acid sequences outside the highly conserved catalytic site.
Allosteric Inhibition: Developing inhibitors that bind to sites other than the active site, which may have greater sequence divergence between the paralogs.
Developing Degraders (PROTACs): Designing proteolysis-targeting chimeras that can induce the degradation of one paralog over the other, a strategy that can achieve higher selectivity than simple inhibition.
For inhibitors like this compound that target the conserved HAT active site, achieving high selectivity between CBP and p300 remains a significant hurdle. Its primary value lies in its selectivity at the family level, allowing researchers to inhibit CBP/p300 activity without significantly affecting other HATs. nih.gov
Table 2: Selectivity Profile of this compound (Compound 29)
| Target Enzyme | HAT Family | IC50 (µM) |
|---|---|---|
| p300 | p300/CBP | 1.4 nih.gov |
| CBP | p300/CBP | 2.2 nih.gov |
| PCAF | GNAT | >100 nih.gov |
| Myst3 | MYST | >100 nih.gov |
Development of Specific Chemical Probes for CBP/p300 Functional Dissection
A specific chemical probe is a small molecule that can be used to study the biological function of its target protein with high precision. This compound (compound 29) serves as such a tool for investigating the roles of p300/CBP HAT activity. nih.govresearchgate.net Its characterization as a histone-competitive inhibitor with high selectivity for the p300/CBP family makes it a valuable probe for cellular and in vitro studies. nih.govnih.gov
As a chemical probe, this compound allows for the acute, reversible inhibition of HAT activity, which is a distinct advantage over genetic methods like siRNA knockdown that can have longer-term and potentially compensatory effects. Researchers can use this inhibitor to dissect the specific consequences of blocking histone acetylation by p300/CBP. Studies have shown that compound 29 effectively inhibits the acetylation of several lysine (B10760008) residues on histones within cells, with the acetylation of H3K27 and H3K9 being particularly sensitive. nih.gov
The development of such probes is crucial for:
Validating p300/CBP as a Drug Target: Demonstrating that inhibition of the HAT domain can produce a desired therapeutic effect, such as inhibiting the proliferation of cancer cells. nih.govnih.gov
Elucidating Biological Pathways: Investigating the downstream effects of p300/CBP inhibition on gene expression and cellular processes. researchgate.net
Pharmacological Lead Development: Serving as a starting point for further medicinal chemistry efforts to develop compounds with improved drug-like properties. nih.govresearchgate.net
The creation of this compound represents a successful outcome of a screening and structure-based design campaign, yielding a novel chemical tool to explore the biology of p300/CBP and their role in disease. nih.gov
Research Methodologies and Experimental Approaches to Study Cbp/p300 in 19
In Vitro Biochemical Assays
In vitro assays are fundamental for directly assessing the inhibitory potential of CBP/p300-IN-19 on its target enzymes, the histone acetyltransferases (HATs) CBP and p300, and for evaluating its binding affinity to specific protein domains.
HAT Activity Assays
Histone acetyltransferase (HAT) activity assays are crucial for quantifying the direct inhibitory effect of this compound on the enzymatic function of p300 and CBP. These assays typically measure the transfer of an acetyl group from a donor molecule, usually acetyl-CoA, to a histone substrate. One common method involves using a radioactive isotope-labeled acetyl-CoA, where the incorporation of the radioactive label into the histone is measured to determine enzyme activity. nih.gov
Studies have shown that this compound is a potent inhibitor of p300/CBP HAT activity. medchemexpress.commedchemexpress.com Specifically, it exhibits IC₅₀ values of 1.4 µM for p300-HAT and 2.2 µM for CBP-HAT. medchemexpress.commedchemexpress.com In contrast, its inhibitory activity against other HATs, such as PCAF and Myst3, is significantly lower, with IC₅₀ values greater than 100 µM, indicating its selectivity for the p300/CBP enzymes. medchemexpress.commedchemexpress.com
| Enzyme | IC₅₀ (µM) |
| p300-HAT | 1.4 |
| CBP-HAT | 2.2 |
| PCAF | >100 |
| Myst3 | >100 |
Bromodomain Binding Assays
While the primary mechanism of this compound is the inhibition of HAT activity, understanding its interaction with other domains of CBP/p300, such as the bromodomain, is also important. The bromodomain is a protein module that recognizes and binds to acetylated lysine (B10760008) residues, a key event in chromatin remodeling and gene transcription. edpsciences.org
Bromodomain binding assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are employed to measure the ability of a compound to displace a known ligand from the bromodomain. aacrjournals.org These assays are critical for assessing the selectivity of inhibitors and understanding their full mechanism of action. aacrjournals.org While specific data on this compound in bromodomain binding assays is not detailed in the provided context, the general approach is fundamental to characterizing inhibitors of CBP/p300. aacrjournals.orgnih.gov
Cell-Based Assays
Cell-based assays are essential for evaluating the effects of this compound in a more biologically relevant context. These experiments provide insights into the compound's impact on cell growth, the acetylation of cellular proteins, and the expression of specific genes.
Proliferation and Viability Assays (e.g., CellTiter-Glo, colony forming assays, 3D spheroid assays)
To determine the anti-proliferative activity of this compound, various cell proliferation and viability assays are utilized. The CellTiter-Glo Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells. aacrjournals.orgresearchgate.net Colony forming assays and 3D spheroid assays provide further information on the long-term effects on cell survival and growth in a more complex, tissue-like environment. aacrjournals.org
This compound has demonstrated anti-proliferative activity across a range of cancer cell lines. medchemexpress.commedchemexpress.com The half-maximal effective concentration (EC₅₀) values, which represent the concentration of the compound that inhibits cell growth by 50%, have been determined for several cell lines. medchemexpress.commedchemexpress.com
| Cell Line | Cancer Type | EC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.3 |
| MDA-MB-231 | Breast Cancer | 8.5 |
| LNCaP | Prostate Cancer | 6.2 |
| PC-3 | Prostate Cancer | 4.4 |
| PANC-1 | Pancreatic Cancer | 1.2 |
| MDA-PANC-28 | Pancreatic Cancer | 4.3 |
| Molm-13 | Acute Myeloid Leukemia | 3.6 |
| MV4;11 | Acute Myeloid Leukemia | 8.7 |
| RPMI-8226 | Multiple Myeloma | 6.4 |
Acetylation Status Analysis (Western Blotting for H3K18ac, H3K9ac, H3K27ac)
Western blotting is a key technique used to analyze the acetylation status of histones and other proteins within cells treated with this compound. This method allows for the detection of specific acetylated lysine residues on histones, such as H3K18ac, H3K9ac, and H3K27ac, which are known targets of CBP/p300. medchemexpress.commedchemexpress.comd-nb.info
Studies have shown that this compound dose-dependently inhibits the acetylation of H3K18, H3K9, and H3K27 in cancer cell lines. medchemexpress.commedchemexpress.com Treatment of SKES1 and TC71 cell lines with a CBP/p300 inhibitor led to a reduction in acetylated H3K18 and H3K27. d-nb.info This reduction in histone acetylation is a direct consequence of the inhibition of CBP/p300 HAT activity and is a hallmark of the compound's mechanism of action.
Gene Expression Analysis (RNA-Seq, RT-qPCR)
To understand the downstream consequences of CBP/p300 inhibition by this compound on cellular function, gene expression analysis is performed. Techniques such as RNA-sequencing (RNA-Seq) provide a global view of the changes in the transcriptome, while reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to validate the expression changes of specific genes of interest. aacrjournals.orgnih.gov
Inhibition of CBP/p300 has been shown to downregulate the expression of key oncogenes. For instance, treatment with a CBP/p300 inhibitor resulted in a significant reduction in the expression of EWS::FLI1 target genes, such as NKX2.2 and MYC, in Ewing sarcoma cell lines. d-nb.info Similarly, in prostate cancer cells, inhibition of the CBP/p300 bromodomain led to the downregulation of androgen receptor (AR) target genes. aacrjournals.org These findings highlight the role of CBP/p300 in regulating the expression of genes that are critical for cancer cell growth and survival.
Chromatin Immunoprecipitation (ChIP-seq) for Protein Binding and Histone Marks
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a cornerstone technique for elucidating the genomic functions of CBP/p300 and the effects of inhibitors like this compound. This method allows for the genome-wide mapping of binding sites for CBP/p300 and the assessment of histone modifications they catalyze. scienceopen.com
CBP and its paralog p300 are histone acetyltransferases (HATs) that play a central role in regulating gene expression. tandfonline.com Their recruitment to specific genomic locations, such as enhancers and promoters, is a critical step in transcriptional activation. aging-us.com ChIP-seq studies have shown that the genomic occupancy of p300/CBP can be used to identify transcriptional enhancers. tandfonline.com These proteins acetylate histones, with histone H3 at lysine 18 (H3K18) and lysine 27 (H3K27) being major in vivo targets. tandfonline.com The resulting histone marks, particularly H3K27ac, are strongly correlated with active transcription. scienceopen.com
The inhibition of CBP/p300's HAT activity is expected to lead to a global reduction in these histone acetylation marks. For instance, the loss of CBP/p300 function in mouse embryonic fibroblasts resulted in a greater than 90% reduction in global H3K18 and H3K27 acetylation. scienceopen.com By using ChIP-seq, researchers can pinpoint the specific genes and regulatory regions that are most affected by the loss of CBP/p300 activity following treatment with an inhibitor. This provides a mechanistic understanding of how these inhibitors alter gene expression programs. For example, in the context of cancer, ChIP-seq can reveal how CBP/p300 inhibition downregulates the expression of oncogenes like MYC by reducing H3K27ac levels at its promoter and enhancer regions. aacrjournals.org
Furthermore, ChIP-seq can demonstrate the interplay between different histone modifications. There is an antagonistic relationship between the activating mark H3K27ac, deposited by CBP/p300, and the repressive mark H3K27me3, deposited by the Polycomb Repressive Complex 2 (PRC2). tandfonline.com ChIP-seq can be used to investigate whether inhibition of CBP/p300 leads to an increase in H3K27me3 at specific loci, providing insights into the dynamic switching between active and repressed chromatin states. tandfonline.com
Table 1: Key Histone Marks Catalyzed by CBP/p300 and Their Role
| Histone Mark | Function | Association with Transcription |
| H3K27ac | Acetylation of lysine 27 on histone H3. | Strongly correlates with active enhancers and promoters. scienceopen.comnih.gov |
| H3K18ac | Acetylation of lysine 18 on histone H3. tandfonline.com | Associated with active transcription. tandfonline.com |
Flow Cytometry for Cell Cycle and Apoptosis
Flow cytometry is a powerful technique used to analyze the effects of CBP/p300 inhibition on fundamental cellular processes such as the cell cycle and apoptosis. By treating cancer cells with CBP/p300 inhibitors, researchers can use flow cytometry to quantify changes in cell cycle distribution and the induction of programmed cell death.
Studies have shown that inhibition of CBP/p300 can lead to cell cycle arrest and apoptosis in various cancer cell lines. core.ac.uk For example, depletion of p300 in CBP-deficient cancer cells has been shown to induce a G1-S cell cycle arrest, followed by apoptosis. aacrjournals.org Flow cytometry analysis, often using propidium (B1200493) iodide (PI) staining to measure DNA content, can reveal an accumulation of cells in the G1 phase and a decrease in the S and G2/M phases, indicative of a G1 block. aacrjournals.orgaacrjournals.org
In addition to cell cycle analysis, flow cytometry is instrumental in detecting and quantifying apoptosis. Annexin V staining is a common method used in this context. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V in conjunction with a viability dye like PI, flow cytometry can distinguish between viable cells, early apoptotic cells (Annexin V positive, PI negative), and late apoptotic or necrotic cells (Annexin V positive, PI positive). aacrjournals.orgijbs.com Research has demonstrated an increase in the proportion of Annexin V-positive cells following treatment with CBP/p300 inhibitors, confirming the induction of apoptosis. aacrjournals.orgaacrjournals.org
Immunofluorescence Microscopy for Protein Localization
Immunofluorescence microscopy is a key technique for visualizing the subcellular localization of proteins, and it has been instrumental in understanding the function of CBP/p300. researchgate.net This method uses antibodies conjugated to fluorescent dyes to specifically label target proteins within cells, allowing for their visualization with a fluorescence microscope.
Studies using immunofluorescence have shown that CBP and p300 are predominantly located in the nucleus. acs.orgnih.gov Within the nucleus, they are not uniformly distributed but are found in a meshwork pattern with brighter foci, indicating their concentration in specific nuclear domains. nih.gov This localization is consistent with their role as transcriptional coactivators. nih.gov
Furthermore, immunofluorescence has been used to demonstrate the colocalization of CBP/p300 with other key proteins involved in transcription, such as RNA polymerase II. nih.gov A subpopulation of CBP and p300 has been shown to colocalize with both hyper- and hypophosphorylated forms of RNA polymerase II in discrete nuclear regions. nih.gov This provides visual evidence for the model that CBP/p300 act as a bridge between transcription factors and the basal transcriptional machinery. nih.gov
In the context of CBP/p300 inhibition, immunofluorescence can be used to investigate whether inhibitors alter the localization of CBP/p300 or other interacting proteins. For example, it can be used to examine if the inhibitor causes a redistribution of CBP/p300 within the nucleus or affects their association with specific nuclear structures like PML nuclear bodies. tandfonline.com
Preclinical In Vivo Models
To evaluate the therapeutic potential and in vivo efficacy of CBP/p300 inhibitors, various preclinical animal models are employed. These models are crucial for understanding the systemic effects of the compound and its impact on tumor growth in a living organism.
Xenograft Models in Immunocompromised Mice
Xenograft models are a widely used preclinical tool in cancer research. These models involve the transplantation of human cancer cells into immunocompromised mice, such as NOD/SCID (non-obese diabetic/severe combined immunodeficiency) mice. medsci.org The lack of a functional immune system in these mice allows the human tumor cells to grow and form a tumor. mdpi.com
These models are valuable for assessing the anti-tumor activity of compounds like this compound. For instance, studies have shown that CBP/p300 inhibitors can suppress the growth of xenografts derived from various cancer cell lines, including those from prostate and triple-negative breast cancer. mdpi.comnih.gov The growth of tumors in treated mice is compared to that in a control group receiving a vehicle, allowing for the determination of the compound's efficacy. aacrjournals.org
Patient-Derived Xenografts (PDX)
Patient-derived xenograft (PDX) models are a more advanced and clinically relevant type of xenograft model. medsci.org In PDX models, tumor tissue is taken directly from a patient and implanted into immunocompromised mice. mdpi.com These models are believed to better recapitulate the heterogeneity and microenvironment of the original human tumor compared to xenografts derived from established cell lines. medsci.org
PDX models have been used to demonstrate the in vivo efficacy of CBP/p300 inhibitors. For example, the CBP/p300 inhibitor GNE-049 has been shown to potently suppress the growth of AR-positive patient-derived xenograft prostate cancer models. mdpi.com Similarly, the CBP/p300 inhibitor CCS1477 has shown activity in patient-derived xenograft models of prostate cancer. aacrjournals.org These studies provide strong preclinical evidence for the potential clinical utility of CBP/p300 inhibitors.
Table 2: Comparison of Xenograft and PDX Models
| Feature | Xenograft Models | Patient-Derived Xenograft (PDX) Models |
| Source of Tumor Tissue | Established cancer cell lines | Direct patient tumor tissue mdpi.com |
| Representation of Tumor Heterogeneity | Generally lower | Higher, more representative of the original tumor mdpi.com |
| Clinical Relevance | Good initial screen | Considered more clinically relevant mdpi.com |
| Engraftment Success Rate | Generally high | Can be variable depending on tumor type medsci.org |
Genetically Engineered Mouse Models for CBP/p300 Function
Genetically engineered mouse models (GEMMs) are powerful tools for studying the function of specific genes in a physiological context. To understand the roles of CBP and p300, researchers have created mice with conditional knockout alleles for these genes (CBPflox and p300flox). nih.gov By crossing these mice with mice expressing Cre recombinase under the control of a tissue-specific promoter, researchers can inactivate CBP or p300 in specific cell types or at specific developmental stages. aging-us.com
These models have been crucial in dissecting the individual and combined roles of CBP and p300. For example, while the loss of either CBP or p300 alone in B-cells resulted in only modest defects, the simultaneous inactivation of both genes was not tolerated, indicating their collective importance. nih.gov GEMMs have also been used to study the long-term consequences of CBP/p300 loss, including the development of malignancies. nih.gov Furthermore, transgenic mice expressing a truncated, inhibitory form of p300 have been used to investigate the role of p300 in processes like long-term memory. nih.gov
Proteomic and Acetylomic Profiling
Proteomic and acetylomic profiling are indispensable research methodologies for elucidating the molecular mechanisms of CBP/p300 inhibitors. These approaches provide a global, unbiased view of the changes in the cellular protein landscape (proteome) and the landscape of protein lysine acetylation (acetylome) following inhibitor treatment. By employing techniques such as quantitative mass spectrometry, researchers can move beyond single-protein analyses to map the system-wide consequences of inhibiting CBP/p300 acetyltransferase activity.
Quantitative proteomic studies have been instrumental in understanding the extensive influence of CBP/p300 on cellular functions. These analyses have revealed that CBP and p300 can dynamically acetylate approximately 21,000 lysine residues on over 5,000 different proteins, including a multitude of enhancer-associated regulators. aacrjournals.org This highlights the vast regulatory scope of these enzymes.
Research combining quantitative proteomics with specific CBP/p300 inhibitors and gene knockout has been used to create comprehensive maps of the CBP/p300-regulated acetylome. nih.gov One study revealed that CBP/p300 activity regulates a significant portion of the nuclear acetylome, with a strong bias towards proteins involved in transcription and chromatin regulation. nih.gov This underscores their primary role as transcriptional co-activators. nih.gov For instance, in mouse embryonic fibroblasts, it was found that up to one-third of the nuclear acetylome is under the control of CBP/p300. nih.gov
Detailed Research Findings
Investigations using CBP/p300 inhibitors have yielded detailed insights into their effects on specific histone marks and non-histone proteins. A primary and expected effect is the reduction of histone acetylation, particularly at H3K27, a marker associated with active enhancers. However, the effects can be complex and context-dependent. Studies using the specific inhibitor A-485 showed that while H3K18/27 acetylation decreased at enhancers, it surprisingly increased at promoters, indicating differential regulation. elifesciences.org
Proteomic profiling of cells treated with CBP/p300 degraders, such as dCBP-1, confirms the selective loss of p300 and CBP proteins and reveals significant downstream consequences, including the loss of oncogenic MYC expression. aacrjournals.org Further studies with the degrader CBPD-409 in VCaP prostate cancer cells identified 739 differentially acetylated lysine residues across 426 proteins, demonstrating widespread changes in the acetylome. biorxiv.org This highlights that the impact of CBP/p300 inhibition extends far beyond histones, affecting the acetylation status and likely the function of numerous other proteins. biorxiv.orgbiologists.com
The tables below summarize key findings from proteomic and acetylomic profiling studies on CBP/p300 inhibition.
Table 1: Summary of Global Proteomic/Acetylomic Changes with CBP/p300 Inhibition
| Finding | Experimental Context | Significance | Reference |
|---|---|---|---|
| Widespread Regulation | Quantitative acetylomics in mouse embryonic fibroblasts using catalytic inhibitors (A-485) and gene knockout. | Up to one-third of the nuclear acetylome is regulated by CBP/p300, with a strong bias for transcription and chromatin-associated proteins. | nih.gov |
| Histone Mark Alteration | Treatment of human bronchial epithelial cells with the inhibitor A-485. | Inhibition leads to decreased H3K18/27ac at enhancers but an unexpected increase at promoters. | elifesciences.org |
| Oncogene Expression Loss | Proteomic profiling of multiple myeloma cells treated with the degrader dCBP-1. | Degradation of CBP/p300 leads to a loss of oncogenic MYC expression. | aacrjournals.org |
| Extensive Acetylome Remodeling | Acetylome analysis in VCaP prostate cancer cells treated with the degrader CBPD-409. | Identified 739 significantly altered lysine acetylation sites on 426 different proteins. | biorxiv.org |
Table 2: Selected Differentially Acetylated Proteins in VCaP Cells Treated with a p300/CBP Degrader (CBPD-409)
| Protein | Function | Observation | Reference |
|---|---|---|---|
| Histone H3 | Chromatin structure, gene regulation | Significant reduction in H3K27ac at enhancer-flanking nucleosomes. | biorxiv.org |
| Histone H2B | Chromatin structure, gene regulation | Rapid loss of acetylation marks, including H2BK5ac and H2BK20ac. | biorxiv.org |
| AR (Androgen Receptor) | Transcription factor, key driver in prostate cancer | Altered acetylation status, contributing to the disruption of the AR enhanceosome. | biorxiv.org |
| MYC | Transcription factor, oncogene | Downregulation of MYC protein expression is a common consequence of CBP/p300 inhibition. | aacrjournals.org |
| Enhancer-Associated Proteins | Co-activators, transcription factors | CBP/p300 acetylates hundreds of sites on proteins associated with enhancers. | nih.gov |
These proteomic and acetylomic profiling methodologies are crucial for building a comprehensive understanding of the therapeutic mechanism of compounds like this compound. They reveal that inhibiting these master regulators triggers a cascade of events, including the remodeling of chromatin at thousands of sites and altering the acetylation of hundreds of non-histone proteins, which collectively contribute to the observed cellular phenotype. nih.govbiorxiv.org
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| A-485 |
| dCBP-1 |
Integration with Other Research Strategies and Future Directions
Combination Strategies in Preclinical Settings
The rationale for combining CBP/p300 inhibitors with other anticancer agents stems from their role in fundamental cellular processes like DNA repair, gene transcription, and cell cycle control. By targeting these mechanisms, CBP/p300 inhibitors can create synergistic or additive effects with other therapies.
Recent preclinical studies have highlighted a promising synergy between CBP/p300 inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC). aacrjournals.orgresearchgate.net The histone acetyltransferases CBP and p300 are not only coactivators for the androgen receptor (AR) but also play significant roles in DNA damage repair (DDR), specifically homologous recombination (HR). aacrjournals.orgresearchgate.neturotoday.com Inhibition of CBP/p300 has been shown to impair these DNA repair pathways, thereby sensitizing cancer cells to DNA-damaging agents. urotoday.com
A study investigating the combination of the CBP/p300 inhibitor CCS1477 with the PARP inhibitor olaparib (B1684210) in mCRPC models demonstrated that the combination was significantly more effective at reducing cell growth in both in vitro and ex vivo settings compared to either drug alone. aacrjournals.orgresearchgate.net Mechanistically, the combined treatment led to an accumulation of DNA damage markers, indicating a delay in the DNA repair process. aacrjournals.orgresearchgate.net This enhanced growth suppression was also observed when combining CCS1477 with other DNA-damaging agents like cisplatin (B142131) and doxorubicin (B1662922). nih.gov These findings suggest that inhibiting CBP/p300 can create a "BRCAness" phenotype, making tumors more susceptible to PARP inhibition.
Table 1: Preclinical Combination of CBP/p300 and PARP Inhibitors in Prostate Cancer
| Model System | CBP/p300 Inhibitor | PARP Inhibitor | Key Findings | Reference |
|---|---|---|---|---|
| mCRPC 2D and 3D models | CCS1477 | Olaparib | Significantly more effective at reducing cell growth than monotherapy. | aacrjournals.orgresearchgate.net |
| Patient-derived explants (Prostate Cancer) | CCS1477 | Olaparib | Decreased proliferation (Ki67 staining) with combination therapy. | aacrjournals.org |
The combination of CBP/p300 inhibitors with BET (Bromodomain and Extra-Terminal domain) bromodomain inhibitors has shown significant synergistic anti-cancer effects, particularly in NUT midline carcinoma (NMC) and certain leukemias. nih.govaacrjournals.orgport.ac.uk In NMC, the fusion oncoprotein BRD4-NUT recruits p300 to drive the expression of oncogenes like MYC. aacrjournals.org
Preclinical studies demonstrated that combining selective p300/CBP bromodomain inhibitors (like GNE-781) with BET bromodomain inhibitors (like OTX015) resulted in a synergistic inhibition of NMC cell growth. nih.govaacrjournals.org This combination led to a cooperative depletion of MYC protein levels, more so than either agent alone. aacrjournals.org A novel dual p300/CBP and BET bromodomain-selective inhibitor, NEO2734, has been developed and has shown potent growth inhibition and induction of differentiation in NMC cells in vitro. nih.govaacrjournals.org In leukemia models, the CBP/p300 bromodomain inhibitor I-CBP112 showed synergistic cytotoxic activity when combined with the BET inhibitor JQ1. port.ac.uk
Table 2: Synergistic Effects of CBP/p300 and BET Inhibitor Combinations
| Cancer Type | CBP/p300 Inhibitor | BET Inhibitor | Key Synergistic Outcomes | Reference |
|---|---|---|---|---|
| NUT Midline Carcinoma | GNE-781 | OTX015 | Cooperative depletion of MYC, synergistic growth inhibition. | nih.govaacrjournals.org |
| Leukemia | I-CBP112 | JQ1 | Increased cytotoxic activity. | port.ac.uk |
Inhibition of CBP/p300 has been shown to enhance the efficacy of conventional chemotherapy and radiotherapy in various preclinical cancer models. thno.orgnih.gov By targeting CBP/p300, cancer cells' ability to repair DNA damage induced by these treatments can be compromised, leading to increased cell death. urotoday.com
In castration-resistant prostate cancer models, the CBP/p300 inhibitor CCS1477 demonstrated a synergistic effect when combined with irradiation (IR) and chemotherapeutic agents like cisplatin and doxorubicin, leading to enhanced growth suppression. nih.gov Similarly, in leukemia, the combination of I-CBP112 with doxorubicin resulted in significant cytotoxicity. port.ac.uk The mechanism often involves the downregulation of key survival and DNA repair pathways that are dependent on CBP/p300's transcriptional coactivator function. spandidos-publications.com Certain chemotherapies can also augment MHC-I antigen presentation through the activation of NF-κB and p300/CBP, potentially enhancing cancer cell recognition by the immune system. pnas.org
Development of CBP/p300 Degraders (PROTACs) as Research Tools
A novel and promising strategy for targeting CBP/p300 involves the development of Proteolysis-Targeting Chimeras (PROTACs). researchgate.net PROTACs are bifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They work by linking the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. researchgate.net
Several CBP/p300-targeting PROTACs have been developed, often using existing inhibitors like CCS1477 as the basis for the target-binding portion of the molecule. researchgate.netnih.govacs.org For example, compounds XYD190 and XYD198, derived from CCS1477, have been shown to effectively degrade CBP and p300 proteins in a concentration- and time-dependent manner in acute myeloid leukemia (AML) cells. nih.govacs.org These degraders potently inhibited the growth of AML cells and demonstrated significant anti-tumor efficacy in xenograft models. nih.govacs.org
Studies comparing CBP/p300 degraders to inhibitors have suggested that degradation can lead to a more profound and sustained suppression of oncogenic gene programs. biorxiv.org For instance, the orally bioavailable degrader CBPD-409 showed superior suppression of AR-positive prostate cancer cell growth compared to bromodomain inhibitors. biorxiv.org This enhanced efficacy is attributed to the stronger suppression of AR signaling and the inhibition of a distinct set of oncogenes. biorxiv.org
Table 3: Examples of Preclinical CBP/p300 PROTAC Degraders
| Degrader | Based on Inhibitor | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| XYD190 (14g), XYD198 (14h) | CCS1477 | Acute Myeloid Leukemia (AML) | Potent growth inhibition, effective degradation of CBP/p300, in vivo anti-tumor efficacy. | nih.govacs.org |
| CBPD-409 | GNE-049 | Castration-Resistant Prostate Cancer (CRPC) | Orally bioavailable, potent tumor growth inhibition, synergizes with AR antagonists. | biorxiv.orgbiorxiv.org |
Identification of Predictive Biomarkers for Response to CBP/p300 Inhibition
To maximize the clinical benefit of CBP/p300 inhibitors, it is crucial to identify predictive biomarkers that can distinguish patient populations most likely to respond to these therapies. Research in this area is ongoing, with several potential biomarkers emerging from preclinical and clinical studies.
In prostate cancer, the expression levels of CBP and p300 themselves have been correlated with disease progression and poor prognosis. aacrjournals.orgresearchgate.net High expression of p300 has been associated with a shorter time to the development of castration-resistant disease, suggesting it could be a marker for tumors reliant on the CBP/p300 axis. aacrjournals.orgnih.gov Furthermore, the androgen receptor (AR) activity score has been shown to correlate with CBP/p300 expression levels in both primary and metastatic prostate cancer. nih.gov
A novel multiplex assay developed to assess activated p300/CBP in circulating tumor cells (CTCs) has shown promise. nih.govnews-medical.net This assay measures levels of acetyl-p300, its target acetylated H3K18, and the deacetylase SIRT2. nih.govnews-medical.net In a subset of CRPC patients, this assay identified an upregulation of acetylation markers, and low levels of SIRT2 were associated with a shorter response time to AR signaling inhibitors. nih.govnews-medical.net This suggests that such a biomarker suite could potentially identify candidates for CBP/p300 inhibitor therapy. nih.gov Other potential biomarkers under investigation include SPOP mutations and C-MYC overexpression, which have been linked to resistance. aacrjournals.org
Elucidation of Acquired Resistance Mechanisms in Preclinical Models
Understanding how tumors develop resistance to CBP/p300 inhibitors is critical for developing strategies to overcome it. Preclinical models have begun to shed light on potential mechanisms of acquired resistance.
One potential mechanism involves a feedback loop where treatment with a CBP/p300 inhibitor leads to an increase in the mRNA expression of EP300 (the gene encoding p300) and CREBBP (the gene encoding CBP). This was observed in CRPC cell lines treated with CCS1477 and could represent a compensatory mechanism by which cancer cells attempt to overcome the inhibition. nih.gov
Resistance to therapies that target the androgen receptor (AR) axis in prostate cancer often involves the re-establishment of AR activity through various means, such as AR amplification, mutations, or the expression of splice variants. aacrjournals.orgaacrjournals.org Since CBP/p300 inhibitors function downstream of the AR, they are hypothesized to be effective even when these upstream resistance mechanisms are active. aacrjournals.org However, the development of resistance specifically to CBP/p300 inhibitors themselves is an area requiring further investigation to anticipate and counteract this challenge in the clinic.
Advanced Research into Distinct vs. Overlapping Functions of CBP and p300
The paralogs CREB-binding protein (CBP) and p300 are histone acetyltransferases (HATs) that are highly homologous and often considered to have redundant functions. uzh.chtandfonline.com Both are crucial transcriptional co-activators that regulate gene expression by acetylating histones and other proteins, thereby playing roles in cell proliferation, differentiation, and apoptosis. tandfonline.commdpi.comnih.gov However, emerging research utilizing advanced methodologies, including selective inhibitors like CBP/p300-IN-19, has begun to dissect their unique, non-overlapping roles in various biological processes. While they share many common gene targets, studies have identified distinct regions of genomic binding and preferential regulation of specific gene sets, suggesting divergent functions. nih.gov
Genome-wide surveys have revealed that while most genes are bound by both CBP and p300, a subset of genes is preferentially bound by one or the other, particularly during periods of activated transcription. nih.gov For instance, analysis of transcription factor binding sites indicates that while many are common, AP-1 and Serum Response Factor (SRF) appear more prominent in CBP-specific sequences, whereas AP-2 and SP1 are enriched in p300-specific targets. nih.gov This suggests they can be recruited by different transcription factors to regulate distinct cellular programs.
Research in specific cellular contexts further illuminates these differences:
Hematopoiesis: In hematopoietic stem cells (HSCs), CBP and p300 play essential but distinct roles. A full dose of CBP is critical for HSC self-renewal, whereas p300 is essential for proper hematopoietic differentiation. pnas.org The absence of p300, but not CBP, impairs the in vitro differentiation of embryonic stem cells into hematopoietic lineages. pnas.org
Vascular Smooth Muscle Cells (VSMCs): In human VSMCs, p300 and CBP have opposing functions in regulating cell plasticity. p300 promotes the expression of contractile genes and maintains a differentiated, quiescent state. ahajournals.org Conversely, CBP inhibits contractile genes, enhances migration, and promotes a dedifferentiated state associated with vascular injury and diseases like intimal hyperplasia. ahajournals.org Mechanistically, p300 functions with TET2 to drive differentiation, while CBP facilitates the recruitment of histone deacetylases (HDACs) to contractile gene promoters. ahajournals.org
Synovial Fibroblasts: In rheumatoid arthritis synovial fibroblasts (SF), p300 is the dominant HAT for H3K27ac and regulates a more diverse set of pathways than CBP. uzh.ch While both regulate genes involved in extracellular matrix remodeling and cell adhesion, p300 specifically controls developmental genes, such as those associated with limb development. uzh.ch Furthermore, silencing CBP specifically down-regulated TNF-induced interferon-signature genes, highlighting a distinct role in the inflammatory response. uzh.ch
The development of selective chemical probes, including inhibitors and degraders, is a critical strategy for elucidating these distinct functions. For example, potent and selective p300 degraders have been developed that show efficacy in cancer models with CBP loss-of-function mutations, demonstrating a synthetic lethal relationship and underscoring the non-redundant roles of the two paralogs in certain cancer contexts. aacrjournals.org These tools allow researchers to inhibit one paralog while leaving the other's function intact, providing a clearer picture of their individual contributions.
Table 1: Delineation of Distinct and Overlapping Functions of CBP and p300
| Biological Context | Overlapping Functions | Distinct CBP Functions | Distinct p300 Functions | Supporting Evidence |
|---|---|---|---|---|
| General Transcription | Bind to a majority of the same gene promoters and enhancers. nih.gov | Greater involvement in the negative regulation of transcription. nih.gov Preferential partnership with AP-1 and SRF transcription factors. nih.gov | Binds to a larger number of unique gene targets upon growth factor stimulation. nih.gov Preferential partnership with AP-2 and SP1 transcription factors. nih.gov | Genome-wide ChIP-seq analysis. nih.gov |
| Hematopoiesis | Both are required to prevent hematologic tumorigenesis. pnas.org | Crucial for hematopoietic stem cell (HSC) self-renewal. pnas.org | Essential for proper hematopoietic differentiation. pnas.org | Studies using knockout mouse models. pnas.org |
| Vascular Smooth Muscle Cell Plasticity | Both regulate VSMC phenotype. ahajournals.org | Promotes dedifferentiation and migration; inhibits contractile genes. ahajournals.org Induced in neointima after vascular injury. ahajournals.org | Promotes contractile gene expression and quiescent phenotype. ahajournals.org Repressed by vascular injury. ahajournals.org | Knockdown and knockout mouse experiments. ahajournals.org |
| Synovial Fibroblast Regulation (Rheumatoid Arthritis) | Both regulate genes for extracellular matrix organization, adhesion, and proliferation. uzh.ch | Specifically regulates TNF-induced interferon-signature genes. uzh.ch | Major HAT for H3K27ac. uzh.ch Regulates a more diverse set of pathways, including limb development genes. uzh.ch | Gene silencing (siRNA) and RNA-sequencing in SF cells. uzh.ch |
Exploration of this compound in Novel Disease Areas Beyond Cancer
While the primary focus of CBP/p300 inhibitor development has been on oncology, the fundamental role of these co-activators in gene regulation across various cell types suggests their therapeutic potential in a range of non-malignant diseases. mdpi.com Dysregulation of CBP/p300-mediated transcription and epigenetic states is implicated in the pathogenesis of inflammatory disorders, neurodegenerative diseases, and cardiovascular conditions. mdpi.combiologists.com The use of inhibitors like this compound provides a valuable pharmacological tool to investigate these links and explore new therapeutic avenues.
Autoimmune and Inflammatory Disorders: CBP/p300 are critical for the function and differentiation of various immune cells. They regulate the expression of genes crucial for T regulatory cells and myeloid-derived suppressor cells, which are key for maintaining immune tolerance. nih.gov Inhibition of CBP/p300 has been shown to impair the activation of CD4+ T cells and suppress the expression of pro-inflammatory cytokines. mdpi.com This suggests that CBP/p300 inhibitors could be used to treat autoimmune diseases. For example, in T cells from patients with Juvenile Idiopathic Arthritis (JIA), a CBP/p300 inhibitor preferentially suppressed the expression of disease-associated genes. mdpi.com This highlights the potential for targeting CBP/p300 to rebalance (B12800153) the immune system in autoimmune conditions.
Neurodegenerative and Neuroregenerative Processes: The role of CBP/p300 in the central nervous system is an emerging area of research. Pharmacological activation of CBP/p300 has been shown to promote axonal growth and regeneration in models of spinal cord injury, suggesting that modulating their activity could be beneficial for neuroregeneration. Conversely, the dysfunction of p300-regulated autophagy, a cellular process for clearing damaged components, has been implicated in neurodegenerative disorders. biologists.com This dual role suggests that precise modulation of CBP/p300 activity, potentially through selective inhibitors or activators, could be a therapeutic strategy for various neurological conditions.
Cardiovascular Disease: Recent findings have strongly implicated CBP and p300 in cardiovascular health and disease, particularly in the context of vascular smooth muscle cell (VSMC) biology. ahajournals.org As detailed previously, CBP and p300 have opposing roles in VSMC phenotypic switching, a process central to the development of atherosclerosis and intimal hyperplasia following vascular injury. ahajournals.org Specifically, p300 knockout mice exhibited severe intimal hyperplasia after arterial injury, whereas CBP knockout mice were protected. ahajournals.org This discovery reveals that selective inhibition of CBP, while preserving or enhancing p300 activity, could be a novel therapeutic strategy for preventing vascular proliferative diseases.
Table 2: Potential Applications of CBP/p300 Modulation in Non-Cancerous Diseases
| Disease Area | Pathophysiological Role of CBP/p300 | Therapeutic Rationale for Inhibition | Supporting Research Findings |
|---|---|---|---|
| Autoimmune Disorders (e.g., JIA) | P300/CBP are enriched at super-enhancers that govern T cell lineage-specific genes. mdpi.com They are critical for CD4+ T cell activation and cytokine signaling. mdpi.com | Inhibition impairs T cell activation and suppresses expression of pro-inflammatory, disease-associated genes. mdpi.com | A CBP/p300 inhibitor downregulated cytokine signaling pathways in activated T cells and in T cells from JIA patients. mdpi.com |
| Inflammatory Conditions | Modulate the function of T regulatory cells and myeloid-derived suppressor cells to control immune responses. nih.gov | Can suppress cytotoxic T cell responses and enhance immune suppression, or vice versa, depending on the context. | CBP/p300 bromodomain inhibitors affect the expression of genes involved in immune suppression and tolerance. |
| Neuroregeneration (e.g., Spinal Cord Injury) | CBP/p300 activity is linked to axonal growth and regeneration. | N/A (Activation, not inhibition, is suggested to be beneficial). | Pharmacological activation of CBP/p300 promoted axonal growth in spinal cord injury models. |
| Neurodegenerative Disorders | Dysfunction of p300-regulated autophagy is implicated in the pathogenesis of neurodegeneration. biologists.com | Targeting p300 may restore normal autophagic flux, clearing protein aggregates. | P300 is identified as a master regulator of autophagy, and its dysfunction is linked to neurodegenerative diseases. biologists.com |
| Cardiovascular Disease (e.g., Intimal Hyperplasia) | CBP promotes a proliferative, dedifferentiated phenotype in vascular smooth muscle cells (VSMCs), contributing to neointima formation. ahajournals.org | Selective inhibition of CBP could prevent VSMC proliferation and migration, thus protecting against vessel remodeling. | CBPiKO mice were protected from intimal hyperplasia after arterial injury, while p300iKO mice had a severe phenotype. ahajournals.org |
Q & A
Q. What are the primary biochemical targets of CBP/p300-IN-19, and how does its selectivity profile inform experimental design?
this compound selectively inhibits p300 and CBP histone acetyltransferases (HATs) with IC50 values of 1.4 µM and 2.2 µM, respectively, while showing minimal activity against PCAF and Myst3 (IC50 >100 µM) . To validate selectivity, researchers should incorporate orthogonal assays (e.g., enzymatic activity assays for HATs and unrelated acetyltransferases) and use cell lines with varying expression levels of these targets. For example, dose-dependent suppression of H3K18, H3K9, and H3K27 acetylation in Kasumi-1 cells confirms target engagement .
Q. What standard assays are recommended to evaluate this compound’s efficacy in in vitro models?
Key assays include:
- Western blotting to measure histone acetylation levels (e.g., H3K18ac) after treatment .
- Cell viability assays (e.g., EC50 determination in cancer cell lines like MCF-7 or PC-3) .
- Dose-response studies to establish potency thresholds (e.g., 0–10 µM for acetylation inhibition) . Researchers should use multiple cell lines to account for tissue-specific variability and validate findings with genetic knockdowns of p300/CBP.
Q. How should researchers address discrepancies in reported EC50 values across different cell lines?
Variability in EC50 values (e.g., 1.2 µM in PANC-1 vs. 8.7 µM in RPMI-8226 cells) may arise from differences in p300/CBP expression, metabolic activity, or off-target effects. To mitigate this:
- Normalize data to baseline HAT activity in each cell line.
- Include positive controls (e.g., known HAT inhibitors) to benchmark assay performance.
- Use high-content imaging to correlate target inhibition with phenotypic outcomes (e.g., apoptosis).
Advanced Research Questions
Q. What experimental strategies can optimize in vitro and in vivo dosing regimens for this compound?
- Pharmacokinetic profiling : Measure compound stability in cell culture media and plasma to adjust dosing intervals .
- Time-course studies : Assess duration of HAT inhibition (e.g., 12-hour treatment in Kasumi-1 cells ) to align with cellular doubling times.
- Combination therapies : Screen synergies with DNA-demethylating agents or BET inhibitors, as p300/CBP inhibition may enhance epigenetic therapy efficacy .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies may stem from poor bioavailability or compensatory mechanisms in vivo. To address this:
- Perform metabolite identification studies to assess compound degradation.
- Use genetically engineered mouse models (GEMMs) with p300/CBP-dependent tumors to evaluate therapeutic windows.
- Apply pharmacodynamic biomarkers (e.g., H3K18ac in circulating tumor cells) to monitor target engagement .
Q. What methodologies are critical for validating this compound’s mechanism of action in heterogeneous tumor models?
- Single-cell RNA sequencing : Identify transcriptional changes in subpopulations resistant to HAT inhibition.
- Chromatin immunoprecipitation (ChIP-seq) : Map genome-wide changes in histone acetylation patterns post-treatment.
- CRISPR-Cas9 screens : Identify synthetic lethal partners of p300/CBP inhibition .
Q. How should researchers design studies to assess off-target effects and potential toxicity?
- Chemical proteomics : Use affinity-based pull-down assays to identify unintended protein interactions .
- Toxicity panels : Evaluate hepatic and renal function markers in in vivo models.
- Transcriptomic profiling : Compare gene expression changes between treated and untreated models to uncover non-HAT-related pathways .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-dependent acetylation inhibition?
- Non-linear regression to calculate IC50/EC50 values with 95% confidence intervals.
- Two-way ANOVA to compare treatment effects across cell lines and time points .
- False discovery rate (FDR) correction for high-throughput datasets (e.g., proteomics/transcriptomics) .
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Specify buffer compositions, incubation times, and equipment models (e.g., Western blot apparatus) .
- Data transparency : Publish raw data (e.g., uncropped blots, flow cytometry gating strategies) in supplementary materials .
- Independent validation : Collaborate with external labs to replicate key findings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
